![molecular formula C7H6BrNOS B1528920 2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one CAS No. 1078150-17-0](/img/structure/B1528920.png)
2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one
Übersicht
Beschreibung
2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C7H6BrNOS and its molecular weight is 232.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 232.1 g/mol. The compound features a thieno-pyridine core structure which is significant for its biological interactions.
Structural Information
Property | Value |
---|---|
Molecular Formula | C7H6BrNOS |
Molecular Weight | 232.0976 g/mol |
SMILES | C1CNC(=O)C2=C1SC(=C2)Br |
InChI | InChI=1S/C7H6BrNOS/c8-6... |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis methods can vary but often include bromination and cyclization steps to form the thieno-pyridine structure.
Biological Activity
Research has indicated that compounds within the thieno-pyridine class exhibit significant biological activities, particularly as antitumor agents. The following sections detail the findings from various studies on the biological effects of this compound.
Anticancer Activity
Several studies have evaluated the anticancer properties of related thieno-pyridine derivatives. For instance:
- Inhibition of Cancer Cell Growth : Compounds similar to this compound have shown IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines such as HeLa and L1210 cells. This indicates a strong potential for selective cytotoxicity towards cancer cells while sparing normal cells .
- Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting the mitotic spindle formation during cell division .
- Selectivity : Notably, studies have demonstrated that derivatives of this compound do not significantly affect normal human peripheral blood mononuclear cells (PBMC), suggesting a selective mechanism that targets cancerous cells .
Other Biological Activities
While anticancer activity is prominent, other potential biological activities include:
- Antimicrobial Properties : Some thieno-pyridine derivatives have exhibited antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.
Case Studies
One notable study involved a series of thieno-pyridine derivatives where researchers synthesized and evaluated their antiproliferative activities against multiple cancer cell lines. The results highlighted that structural modifications significantly influenced their potency and selectivity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have shown promise. It has been noted for its ability to inhibit certain cancer cell lines, which may be attributed to its interaction with biological pathways involved in cell proliferation and apoptosis .
Neurological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research is ongoing to explore its effects on neurotransmitter systems .
Synthesis Overview
The synthesis of this compound typically involves the bromination of thieno[3,2-c]pyridin-4-one derivatives under controlled conditions. The following table summarizes common synthetic routes:
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Bromination | Room Temp | 75 |
2 | Cyclization | Reflux | 37.56 |
Case Study: Synthesis Optimization
A case study focused on optimizing the synthesis of this compound highlighted the use of various solvents and catalysts to improve yield and purity. The study concluded that using an inert atmosphere significantly enhanced the reaction efficiency .
Polymer Development
Recent research has explored the incorporation of this compound into polymer matrices to enhance electrical conductivity and thermal stability. This application is particularly relevant in developing materials for electronic devices .
Photovoltaic Cells
The compound's unique electronic properties have led to investigations into its use in organic photovoltaic cells. Initial results indicate improved charge transport characteristics when integrated into cell architectures .
Eigenschaften
IUPAC Name |
2-bromo-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAFLPSPMUUPIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719350 | |
Record name | 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078150-17-0 | |
Record name | 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.